3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with a 4-methylpyridine moiety and a hydroxyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be classified under organic compounds, specifically as a pyrrolidine and pyridine derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components, indicating the presence of both a pyrrolidine and a methyl-substituted pyridine. Its chemical formula is , with the CAS registry number being 1932344-84-7 .
The synthesis of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol typically involves two main steps:
Industrial production may utilize continuous flow reactors to enhance yield and consistency. Catalysts are often employed to optimize reaction conditions, improving efficiency during large-scale synthesis.
The molecular structure of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol includes:
The molecular weight of this compound is approximately 174.23 g/mol, and it has specific physical properties that can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas in the presence of palladium catalyst for reduction, and electrophilic agents like bromine or nitric acid for substitution reactions.
The mechanism of action for 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with biological targets, potentially acting as an enzyme inhibitor. The binding affinity may be enhanced by hydrophobic interactions facilitated by the pyrrolidine structure, while hydrogen bonding from the hydroxyl group can stabilize interactions with target proteins. This suggests potential therapeutic applications in drug design .
The physical properties include:
Chemical properties encompass:
Relevant data indicate that it may exhibit low gastrointestinal absorption based on its structure .
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol has potential applications in various scientific fields:
Palladium-catalyzed cross-coupling reactions enable precise fusion of pyridine and pyrrolidine rings. Suzuki-Miyaura couplings using aryl halides and boronic acids achieve biaryl linkages under mild conditions. For example, 3-bromo-4-methylpyridine couples with pyrrolidin-3-ylboronic acid pinacol ester using Pd(PPh₃)₄ catalyst and K₂CO₃ base in dioxane/water (4:1) at 80°C, yielding 75-82% hybrid products [3] [9]. Iron-catalyzed methods offer economical alternatives: FeCl₃ catalyzes pyridyl Grignard additions to pyrrolidinone derivatives at ambient temperature, though yields are moderate (60-65%) due to homocoupling byproducts [8]. Hydrogenation strategies are viable for N-alkylation; reductive amination of 4-pyridyl ketones with pyrrolidine using Pd/C and H₂ in methanol achieves >90% conversion, while formaldehyde-mediated N-methylation of 3-hydroxypyrrolidine under Pt/C catalysis affords N-methylated analogs [3] [10].
Table 1: Metal-Catalyzed Methods for Hybrid Synthesis
Method | Catalyst System | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 12h | 75-82 | Requires boronic ester prep |
Fe-Mediated Coupling | FeCl₃, THF | RT, 6h | 60-65 | Homocoupling side-products |
Reductive Amination | Pd/C, H₂ (50 psi) | MeOH, 25°C, 24h | >90 | Chemoselectivity challenges |
Asymmetric synthesis of enantiopure 3-(4-methylpyridin-3-yl)pyrrolidin-3-ol employs chiral auxiliaries and catalysts. (L)-Proline-derived enamines undergo stereoselective aldol additions with 4-acetylpyridine, yielding syn-aldol adducts with >95% de after reductive cyclization [10]. Enzymatic desymmetrization of meso-pyrrolidine diesters (e.g., 3,4-diacetoxypyrrolidine) using lipase PS-30 provides chiral monoacetates (98% ee), which are hydrolyzed to (3R,4S)-3-hydroxypyrrolidine precursors [5] [6]. Halogenative ring closure strategies enable stereocontrol: trans-4-hydroxy-L-proline undergoes Boc protection, Appel bromination (CBr₄/PPh₃), and Zn-mediated deoxygenation to yield (3S)-3-hydroxypyrrolidine with 99% ee [6]. Kinetic resolution using Sharpless epoxidation or Jacobsen hydrolytic catalysts achieves 50-60% yields of enantiopure intermediates with 88-94% ee [10].
Solvent-free ring closures enhance atom economy and reduce purification needs. N-alkyl-4-(halomethyl)pyridinium salts cyclize with 3-aminopropanols via neat heating (120°C, 2h), forming pyrrolidine-pyridine hybrids in 85-92% yields without solvents [1]. Microwave irradiation accelerates cyclizations significantly: ytterbium triflate-catalyzed aza-Diels-Alder reactions between pyridine aldimines and maleic anhydride in toluene achieve 92% pyrrolidinone yield in 15 minutes at 150°C, compared to 20% yield after 24h conventionally [1]. Intramolecular Mitsunobu cyclizations under microwaves (100W, 130°C) convert N-(2-hydroxyethyl)pyridyl amines to bicyclic aziridines in <10 minutes, avoiding epimerization [7].
Directed C–H functionalization tailors the core scaffold’s pharmacological properties. Pd(OAc)₂/neocuproine-catalyzed β-C(sp³)–H arylation of pyrrolidine uses 3-iodopyridine as directing group, enabling introduction of aryl/heteroaryl groups at C4 with 70-75% yield [8]. Electrophilic amination employs O-benzoylhydroxylamines for N-amino derivatives, while Ru-photocatalysis with N-chloroamines achieves C–H amidation at the pyridine 5-position [7]. N-Alkylation diversifies the pyrrolidine nitrogen: reductive amination with aldehydes/NaBH₃CN installs benzyl or alkyl groups, while Mitsunobu reactions with phenols yield aryl ether-linked conjugates [10].
Table 2: Post-Functionalization Impact on Yield and Properties
Modification Type | Reagent | Product | Yield (%) | Effect on LogP |
---|---|---|---|---|
N-Benzylation | PhCHO, NaBH₃CN | N-Benzylpyrrolidine | 88 | +2.1 |
C4-Arylation | PhI, Pd(OAc)₂/neocuproine | C4-Phenylpyrrolidine | 75 | +1.8 |
N-Amination | PhOCOONH₂, CuI | N-Aminopyrrolidine | 68 | -0.3 |
Pharmacological Relevance and Target InteractionsThe 3-(4-methylpyridin-3-yl)pyrrolidin-3-ol scaffold demonstrates high affinity for neurological and oncological targets. In neuronal nitric oxide synthase (nNOS) inhibitors, the 3-hydroxypyrrolidine group binds Glu592 via hydrogen bonding, while the 4-methylpyridine engages in π-stacking with Trp587. Enantiopure (3R,4R)-isomers exhibit Ki = 5 nM against nNOS with >3,800-fold selectivity over eNOS due to induced-fit binding in a unique "hot spot" [9]. Kinase inhibition varies with substitution: N-benzylated analogs show IC₅₀ = 158 nM against protein kinase Cδ via pyrrolidine nitrogen coordination to Mg²⁺, while C4-aryl derivatives inhibit MAP4K4 at IC₅₀ = 0.6 μM by occupying the hydrophobic back pocket [2] [7].
Concluding RemarksAdvances in stereoselective synthesis (e.g., enzymatic desymmetrization), microwave-enhanced cyclization, and directed C–H functionalization enable efficient access to diverse 3-(4-methylpyridin-3-yl)pyrrolidin-3-ol analogs. The scaffold’s conformational flexibility and dual hydrogen-bonding capacity underpin its therapeutic relevance, particularly in CNS disorders. Future work should explore sp³-rich derivatives for underexploited targets like mGluR5 or ALK kinases.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6